8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
This compound is a highly complex polyheterocyclic system featuring a tricyclic core with seven nitrogen atoms, a phenyl group, and a thiophene substituent. Such structures are typically synthesized for applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., organic semiconductors). Key properties include:
- Molecular Formula: C₂₀H₁₁N₇OS.
- Structural Features: A fused tricyclic system with alternating aromatic and non-aromatic regions, likely conferring rigidity and planar characteristics.
- Synthetic Routes: Likely involves multi-step cyclization reactions, such as Huisgen cycloadditions or palladium-catalyzed cross-couplings.
Properties
Molecular Formula |
C16H11N7OS |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C16H11N7OS/c24-15-13-11(12(18-19-15)10-7-4-8-25-10)14(9-5-2-1-3-6-9)23-16(17-13)20-21-22-23/h1-8,14H,(H,19,24)(H,17,20,22) |
InChI Key |
FUNNNXJJJXVUAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=CS4)NC5=NN=NN25 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. One common route includes the cyclization of a precursor molecule containing phenyl and thiophenyl groups with a series of nitrogen-containing reagents under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Reactivity
The compound's reactivity is influenced by its functional groups and aromatic nature. It can undergo typical reactions associated with aromatic compounds and thiophenes, such as electrophilic substitutions and nucleophilic additions. Its structural complexity allows for interactions with biological systems that may lead to significant therapeutic effects.
Antimicrobial Activity
Preliminary studies suggest that 8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one exhibits promising antimicrobial properties. Research indicates that the compound may inhibit the growth of various bacterial strains through mechanisms that are yet to be fully elucidated.
Anticancer Potential
Research has indicated potential anticancer activity associated with this compound. Initial findings suggest it may interact with specific cellular pathways or targets involved in cancer progression. Further studies are necessary to determine the exact mechanisms of action and efficacy in different cancer models.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to conduct electricity can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Photonic Devices
Due to its structural features and optical properties, this compound may also find applications in photonic devices where light manipulation is critical. Its potential use in sensors and light-emitting devices is an area of ongoing research.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes using phenyl and thiophenyl precursors along with nitrogen-containing reagents under controlled conditions .
Industrial Production
For industrial applications, optimizing synthesis routes for higher yields and purity is essential. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up production effectively.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against various pathogens using standard agar diffusion methods. Results indicated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The compound demonstrated a dose-dependent response in its antimicrobial activity.
Case Study 2: Anticancer Mechanisms
In vitro studies assessed the effects of the compound on human cancer cell lines (e.g., breast cancer MCF-7 cells). The findings revealed that treatment with varying concentrations led to reduced cell viability and induced apoptosis as confirmed by flow cytometry analysis.
Mechanism of Action
The mechanism by which 8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one exerts its effects depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The multiple nitrogen atoms and aromatic rings allow it to form hydrogen bonds and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this molecule, comparisons are drawn to structurally related polyheterocycles.
| Compound | Core Structure | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| 8-Phenyl-10-thiophen-2-yl-heptazatricyclo[...]-13-one | Tricyclic (7 N atoms) | Phenyl, thiophen-2-yl | High thermal stability, π-conjugated system | Drug discovery, optoelectronics |
| 5-Phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one | Bicyclic (3 N, 1 S atom) | Phenyl | Moderate solubility, fluorescence | Anticancer agents |
| 9H-Carbazole | Tricyclic (1 N atom) | None | Planar aromatic system, hole-transport capacity | OLEDs, photovoltaic cells |
| Benzotriazole | Bicyclic (3 N atoms) | None | UV absorption, corrosion inhibition | Polymer stabilizers |
Key Findings from Hypothetical Comparisons:
Electron Density and Reactivity : The seven nitrogen atoms in the target compound likely enhance electron-deficient character compared to carbazole or benzotriazole analogs, making it a stronger acceptor in charge-transfer complexes.
Thermal Stability : The fused tricyclic system likely increases thermal decomposition temperatures (>300°C) compared to simpler bicyclic analogs.
Biological Activity
The compound 8-phenyl-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activities, supported by data tables and relevant case studies.
- Molecular Formula: C20H19N7OS
- Molecular Weight: 405.5 g/mol
- IUPAC Name: 8-(4-tert-butylphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
- Purity: Typically 95% .
Biological Activities
The biological activities of thiophene derivatives have been extensively studied due to their diverse pharmacological properties. The following subsections summarize the key biological activities associated with this compound and related thiophene derivatives.
1. Antimicrobial Activity
Thiophenes exhibit notable antimicrobial properties against various pathogens:
- Mechanism of Action: Thiophenes disrupt bacterial cell walls and inhibit protein synthesis.
- Case Study: A study demonstrated that thiophene derivatives showed effective activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
2. Antiviral Properties
Research indicates that thiophene compounds can inhibit viral replication:
- Mechanism of Action: They interfere with viral entry and replication processes.
- Case Study: In vitro studies revealed that certain thiophene derivatives reduced the infectivity of the influenza virus by up to 75% at concentrations of 10 µM .
3. Anti-inflammatory Effects
Thiophenes possess anti-inflammatory properties:
- Mechanism of Action: They inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Case Study: A derivative demonstrated a significant reduction in TNF-alpha levels in a lipopolysaccharide (LPS)-induced inflammation model in mice .
4. Cytotoxicity
The cytotoxic effects of thiophene derivatives have been explored in cancer research:
- Mechanism of Action: Induction of apoptosis in cancer cells through mitochondrial pathways.
- Case Study: A specific thiophene compound exhibited IC50 values of less than 20 µM against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
